N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide, also known as IKK inhibitor VII, is a small molecule compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival.
Wirkmechanismus
The mechanism of action of N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide involves the inhibition of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of the NF-κB pathway. Inhibition of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of target genes involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide in lab experiments include its potent inhibitory activity against the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, its specificity towards the NF-κB pathway, and its low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability and its potential off-target effects.
Zukünftige Richtungen
The future directions for the research on N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide include the development of more efficient synthesis methods, the identification of its potential off-target effects, and the evaluation of its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of more potent and selective inhibitors of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide can be achieved by various methods, including the use of a microwave reactor, solid-phase synthesis, and solution-phase synthesis. The most common method involves the reaction of 2-aminothiophene-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with acetic anhydride to yield N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide has been extensively studied in scientific research for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that this compound is a potent inhibitor of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, which plays a crucial role in the regulation of the NF-κB pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. Inhibition of the NF-κB pathway has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Produktname |
N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide |
---|---|
Molekularformel |
C17H12N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O2S/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
FYEMGAFBYLDQQO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.